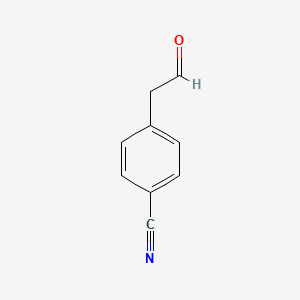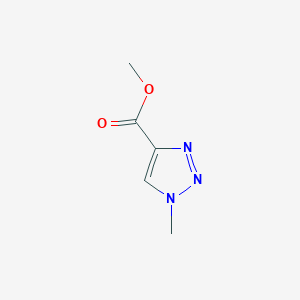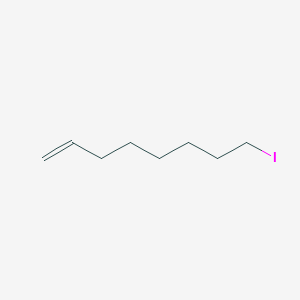
8-Iodooct-1-ene
Overview
Description
8-Iodooct-1-ene: is an organic compound with the molecular formula C₈H₁₅I . It is a pale-yellow to yellow-brown liquid and is often used as a building block in organic synthesis. The compound is characterized by the presence of an iodine atom attached to the eighth carbon of an octene chain, making it a valuable intermediate in various chemical reactions .
Mechanism of Action
Target of Action
As a halogenated alkene, it may interact with various biological molecules, including proteins and nucleic acids, through electrophilic addition or substitution reactions .
Mode of Action
Halogenated alkenes like 8-iodooct-1-ene can undergo reactions such as electrophilic addition with nucleophiles present in biological systems . This can lead to the formation of covalent bonds with biological targets, potentially altering their function.
Biochemical Pathways
Halogenated alkenes can potentially disrupt various biochemical pathways by reacting with key enzymes or other proteins, thereby altering their function .
Pharmacokinetics
Its metabolism and excretion would depend on its reactivity and the specific enzymes present in the body .
Result of Action
Its potential to form covalent bonds with biological molecules could lead to a variety of effects, depending on the specific targets and the nature of the modifications .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its reactivity might be affected by the pH and temperature of its environment. Additionally, the presence of other reactive species could influence its stability and reactivity .
Preparation Methods
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 8-Iodooct-1-ene can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as cyanide, hydroxide, or amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium cyanide, sodium hydroxide, and various amines.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh₃)₄) and copper(I) iodide are commonly used in coupling reactions.
Major Products:
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: 8-Iodooct-1-ene is used as a precursor in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Bioconjugation: The compound is used in bioconjugation techniques to attach biomolecules to synthetic polymers or other organic frameworks.
Industry:
Comparison with Similar Compounds
1-Iodooctane: Similar to 8-Iodooct-1-ene but lacks the double bond, making it less reactive in certain coupling reactions.
8-Bromooct-1-ene: Similar structure but with a bromine atom instead of iodine, which can affect the reactivity and selectivity in substitution reactions.
Uniqueness:
Properties
IUPAC Name |
8-iodooct-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15I/c1-2-3-4-5-6-7-8-9/h2H,1,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRJYHWTXTYAOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50551911 | |
| Record name | 8-Iodooct-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50551911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38380-55-1 | |
| Record name | 8-Iodooct-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50551911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


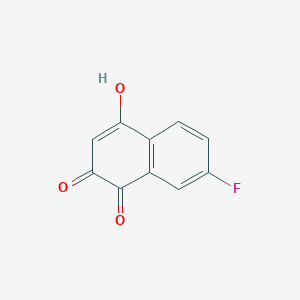

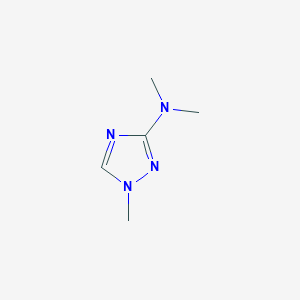
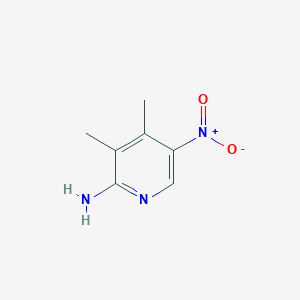


![5-Chloro-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B1601589.png)


